3-(4,7-Dichloro-3-indolyl)propanoic Acid
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Overview
Description
3-(4,7-Dichloro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(4,7-Dichloro-3-indolyl)propanoic Acid typically involves the modification of indole derivatives. One common method involves the esterification of 5,7-dichloroindole-3-acetic acid, followed by methoxycarbonylation, methylation, and double hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4,7-Dichloro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the propanoic acid side chain.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4,7-Dichloro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,7-Dichloro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(4,7-Dichloro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-propionic acid: Known for its neuroprotective properties and potential therapeutic applications.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its dichloro substitution, which imparts specific chemical reactivity and biological activity not seen in other indole derivatives.
Properties
Molecular Formula |
C11H9Cl2NO2 |
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Molecular Weight |
258.10 g/mol |
IUPAC Name |
3-(4,7-dichloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
QGZGRKMEQIKETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)CCC(=O)O)Cl |
Origin of Product |
United States |
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